N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c24-17(20-9-12-6-7-15-16(8-12)27-11-26-15)14-10-28-19(22-14)23-18(25)21-13-4-2-1-3-5-13/h1-8,10H,9,11H2,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQOBQHAJLORJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reactions: The benzo[d][1,3]dioxole moiety is then coupled with the thiazole ring through a nucleophilic substitution reaction.
Introduction of the Phenylureido Group: This step involves the reaction of the intermediate compound with phenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the thiazole ring or the phenylureido group.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide have been evaluated for their activity against various bacterial strains. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria, indicating that such derivatives could serve as effective antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Research has demonstrated that similar thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells . For example, compounds structurally related to this compound have shown IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting a higher potency .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated several thiazole derivatives for their antimicrobial activity using a turbidimetric method. The results indicated that certain derivatives exhibited significant inhibition against both bacterial and fungal pathogens, supporting their potential use in treating infections caused by resistant strains .
-
Anticancer Screening :
- In another investigation focused on anticancer activity, compounds similar to this compound were tested against MCF7 cell lines. The study found that specific derivatives had IC50 values significantly lower than those of established chemotherapeutics, indicating their potential as alternative treatments for breast cancer .
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the thiazole ring and phenylureido group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Core
The target compound’s bioactivity and physicochemical properties can be contextualized by comparing it to structurally related analogs:
Key Observations :
- Bioactivity: Analogs with electron-withdrawing groups (e.g., trifluoromethoxy ) or thioamide motifs show marked anticancer activity, suggesting the target compound’s phenylureido group (a hydrogen-bond donor) may similarly enhance potency.
- Stability : The methylthio analog demonstrates superior crystallinity due to C=S and NH interactions, whereas the target compound’s ureido group may reduce stability due to rotational flexibility.
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.
Compound Overview
The molecular formula of this compound is with a molecular weight of 396.4 g/mol . The compound features several functional groups, including a benzo[d][1,3]dioxole moiety, a thiazole ring, and a phenylureido group, which suggest diverse interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thiazole derivatives. For instance, a study demonstrated that similar thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM for HepG2, HCT116, and MCF7 cell lines, indicating promising anticancer properties . These compounds were found to induce apoptosis through mechanisms involving EGFR inhibition and modulation of mitochondrial apoptosis pathways .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| Doxorubicin | MCF7 | 4.56 |
| Thiazole Derivative A | HepG2 | 2.38 |
| Thiazole Derivative B | HCT116 | 1.54 |
| Thiazole Derivative C | MCF7 | 4.52 |
The biological activity of this compound can be attributed to its structural features:
- Thiazole Ring : Known for its role in various pharmacological activities, the thiazole moiety is crucial for cytotoxic effects against cancer cells .
- Phenylureido Group : This group enhances binding interactions with target proteins involved in cancer progression.
- Benzo[d][1,3]dioxole Moiety : This structural element may contribute to the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole ring and substituents on the phenyl group significantly affect biological activity. For example:
- The presence of electron-donating groups at specific positions on the phenyl ring has been correlated with increased cytotoxicity.
- Compounds with additional functional groups that enhance lipophilicity tend to show improved activity against cancer cell lines .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar thiazole derivatives:
- Synthesis Methodology : The synthesis typically involves multi-step organic reactions starting from benzo[d][1,3]dioxole derivatives and thiazole carboxylic acids under controlled conditions.
- In Vitro Studies : In vitro assays have shown that certain derivatives exhibit significant antimicrobial activity alongside anticancer properties, suggesting a broad spectrum of biological activities .
- Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to specific protein targets involved in tumor growth and proliferation .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, temperature (e.g., 60–80°C for amidation steps), solvent selection (DMF or dichloromethane for solubility ), and catalysts (e.g., triethylamine for deprotonation ). Multi-step protocols often involve sequential reactions: (1) thiazole core formation, (2) ureido group coupling, and (3) benzodioxole methylation. Yield improvements (e.g., 70–90%) rely on HPLC monitoring to track intermediates and minimize side products .
Q. How is the structural integrity of the compound confirmed during synthesis?
- Methodological Answer : Use a combination of NMR (1H/13C for functional group verification) and HRMS (high-resolution mass spectrometry for molecular weight confirmation). For example, the benzo[d][1,3]dioxole moiety shows characteristic NMR peaks at δ 6.8–7.1 ppm (aromatic protons) and δ 101–105 ppm (dioxole carbons) . HPLC purity (>98%) is critical for biological testing .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). The thiazole-urea scaffold is known to interact with ATP-binding pockets . Parallel ADME profiling (aqueous solubility, metabolic stability in liver microsomes) is advised to prioritize analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the phenylurea group). Use comparative SAR analysis :
- Example : Replace the 3-phenyl group with 4-chlorophenyl to enhance hydrophobic interactions, as seen in analogs with improved IC50 values against HCT-116 cells .
- Validate findings using isothermal titration calorimetry (ITC) to measure binding affinity differences .
Q. What experimental and computational methods are suitable for elucidating its mechanism of action?
- Methodological Answer : Combine molecular docking (PDB structures of target proteins) with QTAIM analysis to map electron density at critical binding sites (e.g., sulfur atoms in thiazole for covalent interactions) . Experimentally, use CRISPR-Cas9 knockouts of suspected targets (e.g., PI3K/AKT pathway genes) to confirm phenotypic rescue in cellular assays .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Design a focused library with modifications to:
- Thiazole core : Replace with oxadiazole to assess heterocycle rigidity effects .
- Benzodioxole group : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking .
- Ureido linker : Test alkylation (e.g., methyl vs. ethyl) for steric effects on target engagement .
Validate using 3D-QSAR models and validate with SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
